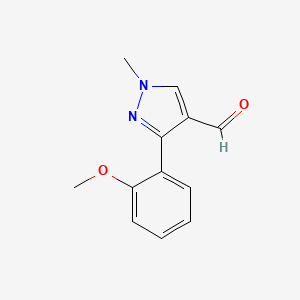

3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

3-(2-methoxyphenyl)-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14-7-9(8-15)12(13-14)10-5-3-4-6-11(10)16-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYHDIHZDWXMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CC=C2OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound is characterized by a pyrazole ring substituted with a methoxyphenyl group and an aldehyde functional group. The synthesis typically involves the Vilsmeier-Haack reaction, which allows for the formylation of electron-rich arenes, leading to the formation of the desired pyrazole derivatives.

1. Anti-Cancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity : The compound has been evaluated for its ability to inhibit the proliferation of cancer cells. For instance, studies have shown that pyrazole derivatives can effectively target breast cancer (MDA-MB-231), lung cancer, and colorectal cancer cells with IC50 values indicating potent activity (e.g., IC50 values as low as 2.13 µM in certain derivatives) .

2. Anti-Inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Compounds similar to this compound have demonstrated efficacy in reducing inflammation in various models:

- In Vivo Studies : In carrageenan-induced rat paw edema models, certain pyrazole derivatives exhibited up to 85% inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, showcasing their potential as anti-inflammatory agents .

3. Antimicrobial Activity

The antimicrobial properties of pyrazoles have been extensively documented. The compound's structural features suggest potential efficacy against various bacterial and fungal strains:

- Antibacterial Effects : Studies have reported that related pyrazole compounds show promising results against gram-positive and gram-negative bacteria, as well as fungi like Aspergillus niger .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its analogs:

Case Studies

Several case studies illustrate the compound's effectiveness in different biological contexts:

- Case Study 1 : A study on a series of pyrazole derivatives demonstrated that those with methoxy substitutions exhibited enhanced anticancer activity compared to unsubstituted analogs. This highlights the importance of structural modifications in optimizing therapeutic efficacy .

- Case Study 2 : In an evaluation of anti-inflammatory effects using a carrageenan-induced model, compounds structurally similar to this compound showed comparable results to established anti-inflammatory drugs like dexamethasone, suggesting a promising therapeutic profile .

Scientific Research Applications

Pharmaceutical Applications

Research indicates that pyrazole derivatives, including 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, exhibit a range of biological activities, making them candidates for drug development. Key applications include:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential use as antimicrobial agents.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that it might inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Biological Interaction Mechanisms

The biological efficacy of this compound is attributed to its interaction with biological targets. These interactions typically involve:

- Hydrogen Bonding : The presence of the aldehyde group allows for hydrogen bonding with active sites on enzymes or receptors.

- π–π Stacking Interactions : The aromatic nature of the methoxyphenyl group facilitates π–π stacking with other aromatic systems, enhancing binding affinity.

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of pyrazole exhibited significant antibacterial activity against various strains of bacteria. The specific interactions facilitated by the methoxy group were noted as key factors in enhancing efficacy.

- Anti-inflammatory Mechanisms : Research highlighted that pyrazole compounds could inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic roles in managing chronic inflammatory conditions.

- Cancer Cell Studies : In vitro studies indicated that certain pyrazole derivatives could induce apoptosis in cancer cells, providing a basis for further investigation into their use as anticancer agents.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the phenyl and pyrazole rings significantly influence physicochemical properties. Key comparisons include:

Key Observations :

Structural and Crystallographic Insights

X-ray crystallography data highlight conformational differences:

Implications :

Recommendations :

- Prioritize antimicrobial and antioxidant assays for the target compound.

- Explore crystallographic studies to elucidate its conformational preferences.

- Optimize synthetic routes using microwave or catalyst-based approaches .

Preparation Methods

General Synthetic Strategy

The preparation of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves:

- Formation of the pyrazole core with a methyl substituent at N-1.

- Introduction of the 2-methoxyphenyl group at C-3.

- Selective functionalization of the pyrazole ring at C-4 to introduce the aldehyde group.

This sequence can be achieved by condensation reactions, followed by selective formylation or oxidation steps.

Pyrazole Core Formation and Substitution

A common approach to synthesize 1-methyl-1H-pyrazoles is the condensation of methylhydrazine with β-ketoesters or α,β-unsaturated esters. For example, methylhydrazine reacts with substituted α,β-unsaturated esters to form 1-methylpyrazole intermediates through cyclization.

The 3-(2-methoxyphenyl) substituent can be introduced by using 2-methoxyphenyl-substituted precursors or by cross-coupling reactions on a preformed pyrazole ring.

Introduction of the Aldehyde Group at C-4

The aldehyde group at the 4-position of the pyrazole ring is often introduced via selective formylation reactions. One established method is the Vilsmeier-Haack reaction, which employs POCl3 and DMF to convert the pyrazole ring into the corresponding 4-carbaldehyde.

For instance, as reported in the synthesis of related pyrazole-4-carbaldehydes, a pyrazole precursor is dissolved in dry DMF, and POCl3 is added dropwise under cooling. The mixture is then heated to promote formylation at the 4-position. After work-up and neutralization, the aldehyde-substituted pyrazole is isolated and purified by recrystallization, typically from ethanol.

Specific Preparation Example (Adapted from Related Pyrazole-4-carbaldehydes)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Pyrazole formation | Methylhydrazine + α,β-unsaturated ester (with 2-methoxyphenyl substituent) | Condensation and cyclization at low temperature with catalyst | Intermediate 1-methyl-3-(2-methoxyphenyl)pyrazole |

| 2. Formylation | POCl3 (1.5 equiv), DMF, ice bath then 80°C for 2 h | Vilsmeier-Haack reaction to introduce aldehyde at C-4 | Crude aldehyde product |

| 3. Work-up | Pour into ice-water, neutralize with saturated NaHCO3, filter | Isolation of aldehyde product | Recrystallization from ethanol to purify |

| 4. Purification | Recrystallization from ethanol or ethanol-water mixture | Final pure this compound | Yield typically 30-40% |

Alternative Approaches and Catalytic Methods

Hydrazine Condensations and Cross-Coupling: Recent methods involve hydrazine condensation with substituted pyrazole intermediates followed by Ullmann-type C–N cross-coupling reactions under microwave activation to introduce aromatic substituents, including methoxyphenyl groups.

Catalyst Use: Sodium or potassium iodide catalysts facilitate cyclization and substitution steps in pyrazole synthesis, improving yields and selectivity.

Recrystallization Solvents: Alcohol-water mixtures (methanol, ethanol, or isopropanol with water in 35–65% proportion) are effective for recrystallization and purification of pyrazole derivatives.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions / Values |

|---|---|

| Starting materials | Methylhydrazine, 2-methoxyphenyl-substituted esters |

| Cyclization catalyst | Sodium iodide or potassium iodide |

| Formylation reagent | POCl3 in DMF |

| Reaction temperature | Cyclization: low temp (-30 to -20 °C); Formylation: 80 °C |

| Reaction time | Cyclization: ~2 h; Formylation: ~2 h |

| Work-up | Neutralization with NaHCO3, filtration |

| Purification | Recrystallization from ethanol or ethanol-water mix |

| Typical yield | 30–40% for aldehyde formation step |

Research Findings and Analysis

The cyclization of methylhydrazine with α,β-unsaturated esters bearing methoxyphenyl groups proceeds efficiently under low temperature with iodide catalysts, giving high purity intermediates suitable for further functionalization.

The Vilsmeier-Haack formylation is a reliable method for introducing the aldehyde group at the pyrazole 4-position, although yields can be moderate due to side reactions and over-chlorination.

Microwave-assisted Ullmann-type cross-coupling reactions enable the direct functionalization of pyrazole rings with aromatic substituents, offering an alternative route with potential for higher yields and shorter reaction times.

Recrystallization solvent choice significantly affects purity and yield; aqueous ethanol mixtures are preferred for their balance of solubility and crystallization efficiency.

Q & A

Q. What are the common synthetic routes for preparing 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, and what factors influence the choice of reaction conditions?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Vilsmeier-Haack reactions. For example, 5-chloro-3-methyl-1-arylpyrazole intermediates can react with substituted phenols (e.g., 2-methoxyphenol) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the aryloxy group . Alternatively, the Vilsmeier-Haack reaction (using POCl₃ and DMF) is employed to form the aldehyde moiety on the pyrazole ring . Key factors include catalyst selection (base strength), solvent polarity, and reaction temperature, which influence regioselectivity and yield.

Q. How is the structure of this compound characterized, and what analytical techniques are most reliable for confirming its purity and conformation?

- Methodological Answer : Structural confirmation relies on X-ray crystallography for unambiguous determination of the molecular geometry, including bond angles and dihedral angles between the pyrazole core and substituents . Complementary techniques include:

Q. What are the key structural features of this compound that influence its reactivity in further derivatization?

- Methodological Answer : The aldehyde group at position 4 of the pyrazole ring is highly reactive, enabling condensation reactions (e.g., hydrazone or oxime formation) for generating bioactive derivatives . The electron-donating methoxy group at the 2-position of the phenyl ring enhances electrophilic substitution reactivity, while steric hindrance from the methyl group at position 1 affects regioselectivity in cross-coupling reactions .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability for high-throughput applications?

- Methodological Answer :

- DoE (Design of Experiments) : Systematically vary parameters like reaction time, temperature, and solvent ratios to identify optimal conditions .

- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity in nucleophilic substitutions .

- Flow chemistry : Enhances scalability and minimizes side reactions in aldehyde formation steps .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts vs. X-ray crystallography) when characterizing this compound derivatives?

- Methodological Answer :

- Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data, resolving discrepancies caused by dynamic effects (e.g., solvent polarity) .

- Variable-temperature NMR : Detect conformational flexibility or polymorphism that may explain anomalous peaks .

- Single-crystal XRD : Re-evaluate crystallinity to rule out solvent inclusion artifacts .

Q. What strategies are effective in designing this compound derivatives with enhanced bioactivity, considering electronic and steric effects?

- Methodological Answer :

- SAR (Structure-Activity Relationship) studies : Modify substituents on the phenyl ring (e.g., halogenation at C4) to enhance antibacterial or antiviral activity .

- Bioisosteric replacement : Replace the methoxy group with trifluoromethyl or sulfanyl groups to improve metabolic stability .

- Molecular docking : Screen derivatives against target proteins (e.g., HIV protease) to prioritize synthesis .

Q. What experimental controls are critical when evaluating the biological activity of this compound derivatives to ensure data reproducibility?

- Methodological Answer :

- Positive/Negative controls : Use known inhibitors (e.g., ciprofloxacin for antibacterial assays) and solvent-only samples .

- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency .

- Cytotoxicity assays : Rule out false positives from nonspecific cell death (e.g., MTT assay on mammalian cell lines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.